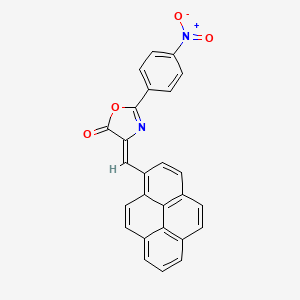
2-(4-Nitrophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one typically involves the condensation of 4-nitrobenzaldehyde with pyrene-1-carbaldehyde in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The resulting intermediate is then cyclized with an amine, such as glycine, to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The pyrene moiety can be oxidized to form pyrene-1,6-dione using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Pyrene-1,6-dione.
Reduction: 2-(4-Aminophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one depends on its specific application. For example, as a fluorescent probe, it interacts with biological molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking, leading to changes in its fluorescence properties. In medicinal applications, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)-4-(phenylmethylene)oxazol-5(4H)-one
- 2-(4-Nitrophenyl)-4-(naphthylmethylene)oxazol-5(4H)-one
- 2-(4-Nitrophenyl)-4-(anthracen-1-ylmethylene)oxazol-5(4H)-one
Uniqueness
2-(4-Nitrophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one is unique due to the presence of the pyrene moiety, which imparts distinct photophysical properties, such as strong fluorescence and high photostability. These properties make it particularly useful in applications requiring robust and sensitive detection methods.
Properties
Molecular Formula |
C26H14N2O4 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(4Z)-2-(4-nitrophenyl)-4-(pyren-1-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C26H14N2O4/c29-26-22(27-25(32-26)18-8-11-20(12-9-18)28(30)31)14-19-7-6-17-5-4-15-2-1-3-16-10-13-21(19)24(17)23(15)16/h1-14H/b22-14- |
InChI Key |
KLEBHBRWKRGBPO-HMAPJEAMSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)/C=C\5/C(=O)OC(=N5)C6=CC=C(C=C6)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=C5C(=O)OC(=N5)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



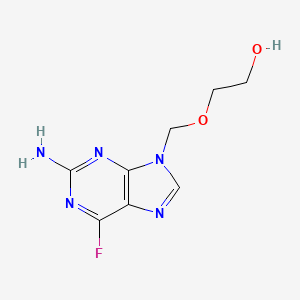
![2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15210756.png)
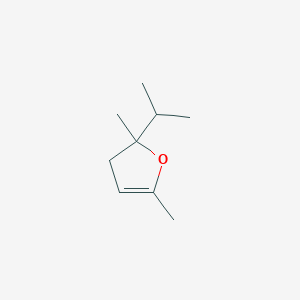
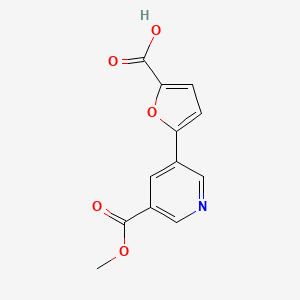
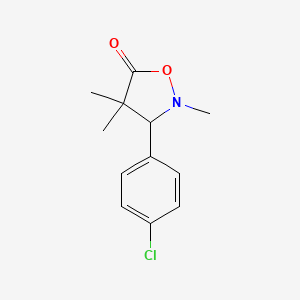
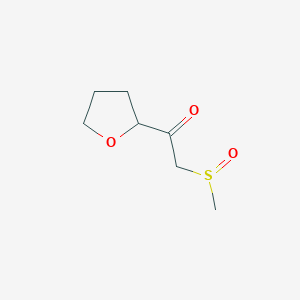

![5-Methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15210803.png)

![2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran](/img/structure/B15210814.png)

![Diethyl[4-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)butyl]phosphonate](/img/structure/B15210826.png)
![Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B15210834.png)
